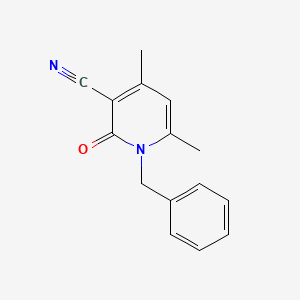

1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 64488-19-3; molecular formula: C₁₅H₁₄N₂O; MW: 238.29 g/mol) is a pyridine-derived heterocyclic compound featuring a benzyl substituent at the N1 position, methyl groups at C4 and C6, and a nitrile group at C2. This compound is synthesized via alkylation of the parent scaffold, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 769-28-8), which serves as a key intermediate for diverse derivatives . Its structural uniqueness lies in the electron-withdrawing nitrile and ketone groups, which enhance reactivity for further functionalization, particularly in antimicrobial and anticancer drug discovery .

Properties

IUPAC Name |

1-benzyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-8-12(2)17(15(18)14(11)9-16)10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGJGMSMIXKPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

O-Benzylation Reactions

The compound undergoes selective O-benzylation under zinc-catalyzed conditions, enabling the synthesis of protected intermediates for further functionalization. This reaction is critical for modifying the 2-oxo group while preserving the dihydropyridine scaffold .

| Reactants | Catalysts/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl halides (e.g., BnCl) | ZnO (20 mol%), ZnCl₂ (10 mol%), DIEA, 80°C, Ar | 1-Benzyl-4,6-dimethyl-2-(benzyloxy)-1,2-dihydropyridine-3-carbonitrile | >85% |

Mechanism :

-

The reaction proceeds via nucleophilic substitution, where the oxygen atom of the 2-oxo group attacks the benzyl halide.

-

Zinc catalysts enhance selectivity for O- over N-benzylation by stabilizing the transition state .

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group facilitates nucleophilic attacks, enabling the synthesis of amidine derivatives.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., pyrrole derivatives) | EDCI/HOBt coupling in DCM, room temperature | N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)pyrrole-3-carboxamide | ~34% |

Characterization :

-

¹H NMR analysis reveals new singlet signals for methyl groups and coupling-induced shifts in aromatic protons .

Base-Mediated Cyclization

The compound participates in cyclization reactions under basic conditions, forming fused polycyclic systems.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate | Reflux in ethanol | 4,6-Dimethyl-2-oxo-1-((4-oxo-4,5-dihydrothiazol-2-yl)amino)-1,2-dihydropyridine-3-carbonitrile | 65% |

Mechanistic Insight :

-

Deprotonation of the dihydropyridine ring by a base initiates nucleophilic attack on electrophilic reagents, leading to ring closure .

Enzyme Inhibition Mechanisms

While not a direct chemical reaction, the compound modulates biological activity through interactions with enzymes:

-

Enzyme Binding : The carbonyl and cyano groups form hydrogen bonds with active-site residues, while the benzyl group contributes hydrophobic interactions .

-

Selectivity : Derivatives show preferential inhibition of phosphodiesterase 3A (PDE3A), a target in anticancer drug development .

Synthetic Routes to the Parent Compound

The compound is synthesized via a two-step process:

Optimization :

-

Step 2 requires stoichiometric benzylation to avoid N-alkylation side products.

Stability and Reactivity Trends

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a building block for synthesizing more complex organic molecules. Its structural attributes facilitate the creation of derivatives that can be utilized in various chemical reactions.

Biology

Research indicates potential biological activities for this compound, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on various bacterial strains and cancer cell lines .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound for treating diseases. Its mechanism of action may involve interaction with specific molecular targets or pathways, potentially inhibiting enzymes involved in disease progression .

Industry

In industrial applications, this compound is utilized as an intermediate in pharmaceutical production and the development of new materials. Its properties make it suitable for creating innovative compounds with specific functionalities required in various industrial processes .

Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives showed that certain modifications to the structure of this compound enhanced its efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations significantly influence biological activity .

Anticancer Research

Research focusing on the anticancer properties revealed that specific derivatives demonstrated cytotoxic effects on cancer cell lines. The study highlighted the importance of functional group positioning on the dihydropyridine ring in determining biological activity .

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared with derivatives modified at the N1 position or the pyridine core (Table 1).

Table 1: Structural and Physicochemical Properties of Analogues

Key Observations :

- Electron-withdrawing groups : The nitrile and ketone groups are conserved across analogues, enabling hydrogen bonding and dipole interactions in biological targets .

- Thermal stability: The parent compound (CAS: 769-28-8) has a high melting point (293–295°C), while bulkier N1 substituents reduce crystallinity, as seen in analogues like 1-((5-acetyl-thiadiazolyl)amino) derivatives (m.p. 233–235°C) .

Key Findings :

- Antimicrobial activity : Phthalimidopyridines (8a, 8b) exhibit potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) and Candida albicans (MIC: 4–8 µg/mL), comparable to fluconazole . The benzyl derivative’s activity remains unexplored.

- Anticancer activity : Thiadiazole derivative 4a shows cytotoxicity against colorectal (HCT-116) and liver (HepG2) cancer cells (IC₅₀: ~8–9 µM), attributed to EGFR TK inhibition .

- Structure-activity relationships (SAR) :

Discussion

While phthalimidopyridines and thiadiazoles demonstrate promising antimicrobial and anticancer activities, the benzyl group’s bulky aromatic structure may offer unique pharmacokinetic advantages, such as prolonged half-life or blood-brain barrier penetration. Further studies should prioritize:

Biological screening : Evaluate the benzyl derivative against standard microbial and cancer cell lines.

Docking studies : Investigate interactions with targets like EGFR or CYP450 enzymes.

SAR optimization : Introduce electron-donating/withdrawing groups at the benzyl ring to modulate activity.

Conclusion 1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a versatile scaffold for drug discovery. Its analogues exhibit diverse bioactivities, underscoring the importance of substituent-driven optimization.

Biological Activity

1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 64488-19-3) is a heterocyclic compound belonging to the pyridine family. Its unique structure, characterized by a benzyl group, two methyl groups, an oxo group, and a carbonitrile group attached to a dihydropyridine ring, makes it a subject of interest in various biological research fields. This article explores the biological activities of the compound, including its potential antimicrobial and anticancer properties.

Synthesis

The synthesis typically involves multi-step organic reactions, such as the condensation of benzylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine under controlled conditions. Catalysts like Lewis acids are often used to facilitate the reaction, optimizing parameters such as temperature and solvent choice to maximize yield and purity .

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of 1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives against various human tumor cell lines. A significant study reported that several synthesized compounds exhibited notable cytotoxicity against colon HT29 carcinoma cells. Specifically, one analog demonstrated 2.5 times the activity of doxorubicin . The compounds were tested against three human tumor cell lines and showed a broad spectrum of activity.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Analog 24 | HT29 | 0.4 | 2.5x Doxorubicin |

| Analog 15 | A549 | 5.0 | - |

| Analog 23 | HeLa | 3.0 | - |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In a study assessing various derivatives for their antimicrobial effects, several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, as well as demonstrating considerable antifungal activity comparable to clotrimazole .

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Analog 24 | Staphylococcus aureus | 16 | Ampicillin |

| Analog 20 | Escherichia coli | 32 | Ampicillin |

| Analog 21 | Candida albicans | 8 | Clotrimazole |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed that the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Research Findings

In-depth studies have revealed that modifications in the chemical structure of pyridine derivatives can significantly affect their biological activity. For instance, the introduction of hydroxyl groups has been shown to enhance antiproliferative activity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do substituent variations affect yield?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving cyclization of β-aminoesters or α,β-unsaturated esters with benzylamine derivatives. Key intermediates include β-haloesters or β-ketoesters, which undergo nucleophilic substitution followed by cyclization . Substitutents at the 1- and 4-positions (e.g., benzyl vs. alkyl groups) influence reaction kinetics and steric hindrance, affecting yields. Purification typically involves recrystallization from ethanol-DMF mixtures (1:2) to achieve >95% purity .

Q. How should researchers handle safety protocols for this compound during laboratory synthesis?

- Methodological Answer : While direct safety data for the benzyl derivative is limited, analogous dihydropyridines require:

- Eye protection : NIOSH/EN 166-compliant face shields and safety glasses due to potential irritancy .

- Skin protection : Nitrile gloves inspected for integrity and replaced after contamination .

- Engineering controls : Fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .

- Contaminated gloves must be disposed per local hazardous waste regulations .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Confirm benzyl group integration (δ 4.5–5.0 ppm for CH2, aromatic protons at δ 7.2–7.4 ppm) and nitrile absence in proton spectra .

- IR spectroscopy : Detect C≡N stretch (~2200 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (m/z ~265 for [M+H]+) validate molecular weight .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the dihydropyridine ring conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Planarity : The dihydropyridine ring deviates ≤0.021 Å from planarity, confirmed by torsion angles (C5—N1—C1—O1: 176.08°) .

- Dihedral angles : The benzyl group forms an 85.33° angle with the pyridine ring, influencing π-π stacking in solid-state packing .

- Validation : Refinement parameters (R factor <0.05, data-to-parameter ratio >15:1) ensure reliability .

Q. What strategies mitigate contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Discrepancies arise from:

- Solvent polarity : Ethanol (low polarity) favors cyclization but may reduce solubility of intermediates. Switch to DMF for larger batches to improve homogeneity .

- Catalyst optimization : Ammonium acetate (20 mmol) enhances enamine formation but can hydrolyze nitrile groups at high temperatures. Monitor reaction at 80°C with reflux .

- Workflow : Use thin-layer chromatography (TLC) with Rf = 0.3–0.4 (hexane:ethyl acetate 3:1) to track intermediates and adjust stoichiometry dynamically .

Q. How do C—H···O interactions influence the compound’s solid-state stability?

- Methodological Answer : SC-XRD shows intermolecular C—H···O hydrogen bonds (2.4–2.6 Å) between the carbonyl oxygen and adjacent benzyl protons, stabilizing the crystal lattice . These interactions:

- Reduce hygroscopicity : Hydrophobic packing minimizes moisture absorption .

- Impact melting points : Higher melting ranges (210–215°C) correlate with dense H-bond networks .

Q. What analytical approaches resolve discrepancies in biological activity data across derivatives?

- Methodological Answer :

- Dose-response curves : Compare IC50 values for COX-2 inhibition (if applicable) using recombinant enzyme assays vs. cell-based models to isolate off-target effects .

- Metabolic stability : Incubate derivatives with liver microsomes (e.g., human CYP3A4) to assess nitrile group hydrolysis rates, which may reduce efficacy .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate activity variations (p <0.05) among substituents (e.g., benzyl vs. cyclopropyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.